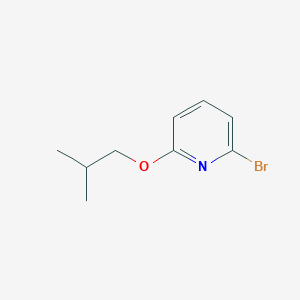![molecular formula C18H35NO5Si B8641753 Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate](/img/structure/B8641753.png)
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate is a complex organic compound with a unique structure that includes both tert-butyl and tert-butyldimethylsilyloxy groups
Vorbereitungsmethoden
The synthesis of Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formylation: The starting material undergoes formylation to introduce a formyl group.
Reduction: The formyl group is reduced to an alcohol.
Protection: The alcohol is protected using tert-butyldimethylsilyl chloride in the presence of imidazole.
Introduction of tert-butyl group: The tert-butyl group is introduced through a series of reactions involving n-BuLi and DMF.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyldimethylsilyloxy group.
Hydrolysis: The tert-butyldimethylsilyloxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Material Science: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains tert-butyl and tert-butyldimethylsilyloxy groups but has a different core structure.
tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: Similar in structure but lacks the tert-butyldimethylsilyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C18H35NO5Si |
|---|---|
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl 5-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H35NO5Si/c1-17(2,3)23-16(21)19-11-13(15(20)22-7)10-14(12-19)24-25(8,9)18(4,5)6/h13-14H,10-12H2,1-9H3 |
InChI-Schlüssel |
MTNDGWYYLQBDLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B8641680.png)
![Tert-butyl 4-[2-(4-chlorophenyl)acetamido]piperidine-1-carboxylate](/img/structure/B8641682.png)


![tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B8641716.png)
![{3-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B8641722.png)

![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)-](/img/structure/B8641726.png)



